3,4'-Diisopropylbiphenyl
Overview
Description
3,4-Diisopropylbiphenyl (DIPB) is a synthetic organic compound that has been used in various scientific research applications due to its unique properties. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. DIPB has been studied for its potential applications in the fields of organic synthesis, catalysis, and biochemistry. In
Scientific Research Applications
Optical Nonlinearity Applications
Studies have investigated the nonlinear optical properties of related biphenyl derivatives, demonstrating their potential in future optical device applications due to materials' reverse saturable absorption (RSA) mechanism, which is crucial for optical limiting effects. This suggests that similar compounds, including 3,4'-Diisopropylbiphenyl, could be promising candidates for optical devices due to their nonlinear optical absorption coefficient and nonlinear refraction index (Zidan, Al-Ktaifani, & Allahham, 2015).
Catalysis and Chemical Synthesis
In catalysis, the isopropylation of diphenyl ether to produce derivatives like 4,4'-Diisopropyldiphenyl ether highlights the catalytic potential of similar processes involving this compound. The selective formation of such compounds at various temperatures and the role of catalysts like H-mordenite in shaping the reaction outcomes demonstrate the compound's relevance in synthesizing materials with specific properties (Sugi et al., 2012).
Material Science and Polymer Research
Research on this compound derivatives also extends to material science, where such compounds are intermediates in manufacturing polymers and films with high heat resistance and strength. The development of novel catalysts for the alkylation of biphenyl with isopropanol, leading to the synthesis of 4,4'-Diisopropylbiphenyl, underlines the material's significance in producing advanced polymers and materials with enhanced properties (Yadav & Salgaonkar, 2005).
Safety and Hazards
properties
IUPAC Name |
1-propan-2-yl-3-(4-propan-2-ylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13(2)15-8-10-16(11-9-15)18-7-5-6-17(12-18)14(3)4/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNUPUGVRFQTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976993 | |
Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61434-46-6 | |
Record name | 3,4'-Diisopropylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-DIISOPROPYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF449RAN44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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